molecular formula C9H15NO4 B1492485 Dimethyl piperidine-3,4-dicarboxylate CAS No. 1438084-80-0

Dimethyl piperidine-3,4-dicarboxylate

Cat. No.: B1492485
CAS No.: 1438084-80-0
M. Wt: 201.22 g/mol
InChI Key: XYZQKBBGEBZTND-UHFFFAOYSA-N
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Description

. It is characterized by a piperidine ring, which is a six-membered heterocyclic amine, and two carboxylate groups that are esterified with methyl groups. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the esterification of piperidine-3,4-dicarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve more advanced techniques such as catalytic hydrogenation or the use of green chemistry principles to improve yield and reduce environmental impact.

Types of Reactions:

  • Oxidation: Dimethyl piperidine-3,4-dicarboxylate can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the carboxylate groups to alcohols or other reduced forms.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like ammonia or amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Piperidine-3,4-dicarboxylic acid and its derivatives.

  • Reduction: Piperidine-3,4-dihydroxymethyl compounds.

  • Substitution: Amides, amines, and other substituted derivatives.

Scientific Research Applications

Dimethyl piperidine-3,4-dicarboxylate has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.

  • Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Dimethyl piperidine-3,4-dicarboxylate is similar to other dicarboxylic acid esters, such as dimethyl pyridine-3,4-dicarboxylate and dimethyl 2,2'-bipyridine-4,4'-dicarboxylate. its unique structure, particularly the presence of the piperidine ring, sets it apart in terms of reactivity and potential applications. These similar compounds may have different chemical properties and uses, but this compound stands out due to its versatility and utility in various fields.

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Properties

IUPAC Name

dimethyl piperidine-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-13-8(11)6-3-4-10-5-7(6)9(12)14-2/h6-7,10H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZQKBBGEBZTND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCNCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of dimethyl pyridine-3,4-dicarboxylate (1.00 g, 5.10 mmol, 1 eq) and Pd(OH)2 (20 mg, 0.2 eq) in 20 mL of acetic acid was heated at 80° C. overnight under H2, and then cooled to room temperature. The resulted mixture was filtered and concentrated in vacuo. To the mixture was added 100 mL of water. The pH was adjusted to 7-8 by adding NH3H2O. The mixture was extracted with CH2Cl2 (50 mL×3). The organic layer was dried over anhydrous Na2SO4 and concentrated in vacuo to give the title compound as pale yellow oil (600 mg, 57.00%). The compound was characterized by the following spectroscopic data: MS (ESI, pos. ion) m/z: 201.15 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step One
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl piperidine-3,4-dicarboxylate
Reactant of Route 2
Dimethyl piperidine-3,4-dicarboxylate
Reactant of Route 3
Dimethyl piperidine-3,4-dicarboxylate
Reactant of Route 4
Dimethyl piperidine-3,4-dicarboxylate
Reactant of Route 5
Dimethyl piperidine-3,4-dicarboxylate
Reactant of Route 6
Dimethyl piperidine-3,4-dicarboxylate

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